

Elemental Analysis & Purity Benchmarks: 1,2,2-Triphenylethanol

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Compound of Interest

Compound Name: 1,2,2-Triphenylethanol

CAS No.: 4428-13-1

Cat. No.: B1615808

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Executive Summary: The Isomer Challenge

1,2,2-Triphenylethanol (CAS: 2294-93-1) presents a unique characterization challenge in organic synthesis and drug development. Unlike simple reagents, its purity assessment is complicated by the existence of its structural isomer, 1,1,2-Triphenylethanol (CAS: 4428-13-1).

While both compounds share the identical molecular formula (

) and theoretical elemental composition, they possess distinct pharmacological profiles and reactivity. Standard Elemental Analysis (CHN) alone cannot distinguish between these isomers.

This guide establishes a multi-tiered benchmarking protocol. We integrate traditional Combustion Analysis with Quantitative NMR (qNMR) to create a self-validating system for verifying identity and purity.

Theoretical Benchmarks (The Baseline)

Before any experimental validation, the theoretical composition serves as the immutable baseline. Any deviation beyond the standard tolerance (

) indicates significant contamination (solvent inclusion, inorganic salts, or oxidation).

Target Compound: **1,2,2-Triphenylethanol** Formula:

Molecular Weight: 274.36 g/mol

Element	Count	Atomic Mass	Total Mass Contribution	Theoretical %	Acceptable Range ()
Carbon (C)	20	12.011	240.22	87.56%	87.16% – 87.96%
Hydrogen (H)	18	1.008	18.14	6.61%	6.21% – 7.01%
Oxygen (O)	1	15.999	15.99	5.83%	Not typically measured

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Critical Insight: Triphenyl compounds are notorious "solvent sponges." A common failure mode in CHN analysis is the presence of trapped recrystallization solvents (e.g., benzene, toluene).

- *Example: Just 0.1 molar equivalents of trapped Benzene () shifts the Carbon content to 88.1%, failing the benchmark.*

Comparative Analysis: The "Alternatives"

To ensure scientific rigor, we compare the product's performance against its primary isomer and alternative analytical methods.

A. Structural Alternative: The Isomer Trap

The primary "alternative" structure you must rule out is 1,1,2-Triphenylethanol.

Feature	1,2,2-Triphenylethanol (Target)	1,1,2-Triphenylethanol (Isomer)	Differentiation Method
Structure			NMR Splitting
Connectivity	Vicinal H-H coupling	Isolated Methylene ()	NMR Multiplicity
Elemental %	C: 87.56%	C: 87.56%	Impossible via CHN
Key Signal	Two Doublets (Methine protons)	One Singlet (protons)	¹ H NMR

B. Methodological Alternatives: CHN vs. qNMR vs. HRMS

Method	Precision	Specificity	When to Use
Combustion (CHN)	High ()	Low (Blind to structure)	Final QC. Required for publication to prove bulk purity and absence of inorganic salts.
qNMR	Med-High ()	Excellent (Structural ID)	Routine ID. Best for distinguishing isomers and quantifying organic impurities.
HRMS	High (ppm error)	Medium (Formula only)	Identity Confirmation. Confirms but often fails to distinguish isomers without complex fragmentation analysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sample Preparation for Elemental Analysis

Goal: Eliminate solvent inclusion to prevent false failures.

- Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C. Filter crystals.
- Pre-Drying: Air dry on the filter for 15 minutes.
- High-Vacuum Desiccation (Critical Step):
 - Place sample in a drying pistol or vacuum oven.
 - Apply high vacuum (< 0.1 mbar).
 - Heat to 60°C (well below MP) for 12-24 hours.
 - Validation: Run a quick ¹H NMR. If solvent peaks (e.g., Ethanol triplet at 1.2 ppm) are visible, repeat drying.
- Weighing: Weigh ~2.0 mg into a tin capsule using a microbalance (readability 0.001 mg).

Protocol B: Structural Verification via ¹H NMR

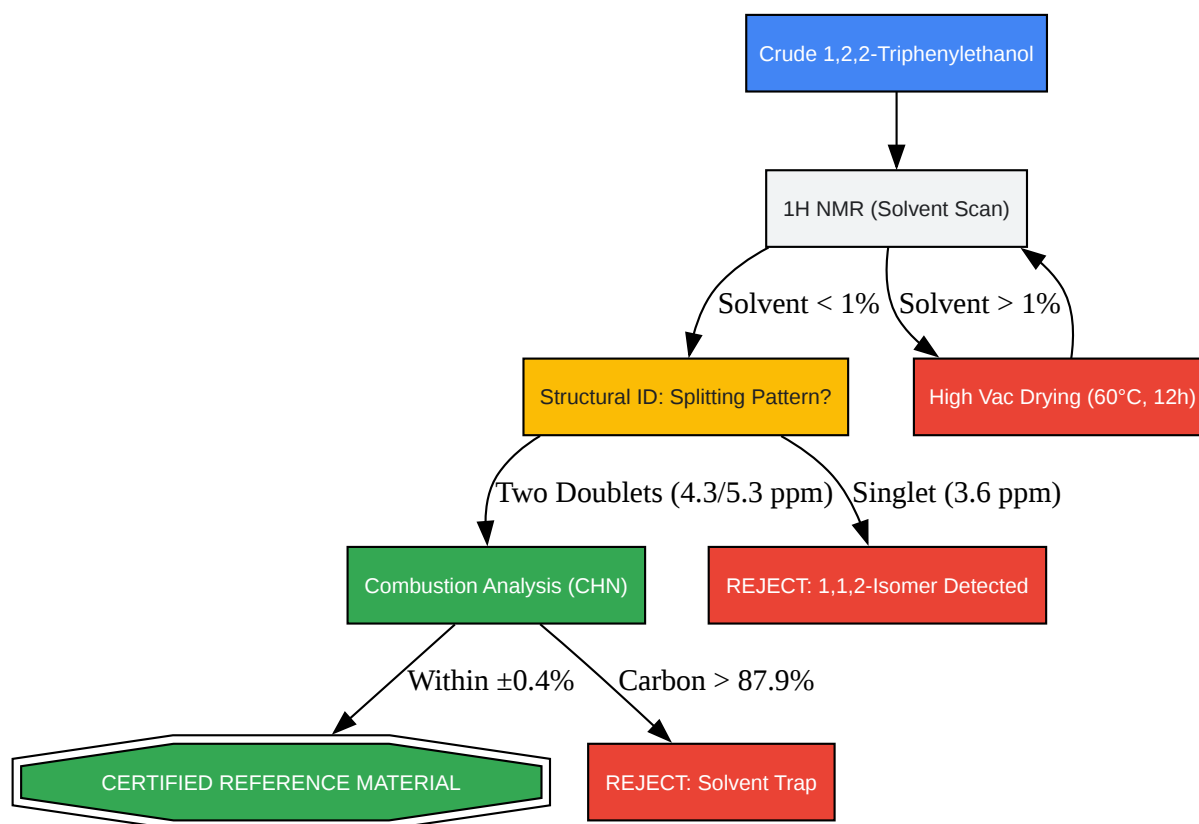
Goal: Distinguish 1,2,2-isomer from 1,1,2-isomer.

- Solvent: Dissolve 10 mg in 0.6 mL
(Chloroform-d).
- Acquisition: Standard proton sequence (16 scans, 1 sec relaxation delay).
- Analysis of Methine Region (4.0 – 6.0 ppm):
 - Target (**1,2,2-Triphenylethanol**): Look for two distinct doublets.
 - ppm () : Corresponds to

- ppm ():
Corresponds to .
- Alternative (1,1,2-Triphenylethanol): Look for a singlet.
 - ppm ():
Corresponds to isolated .
- Decision: If you see a singlet at 3.6 ppm, you have the wrong isomer.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for certifying **1,2,2-Triphenylethanol**, prioritizing structural identity before bulk purity.



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Caption: Workflow for differentiating **1,2,2-Triphenylethanol** from its isomer and certifying elemental purity.

References

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